1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone

Description

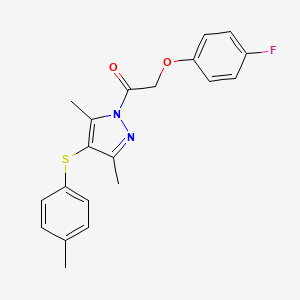

Structure and Key Features The compound 1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone is a pyrazole derivative characterized by:

- 3,5-Dimethyl substitution on the pyrazole ring, enhancing steric stability .

- 4-Fluorophenoxy ethanone side chain, contributing polarity and bioactivity via halogen bonding .

Nucleophilic substitution: Reaction of α-halogenated ketones (e.g., 4-fluorophenoxy ethanone bromide) with pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF, reflux) .

Thioether formation: Introduction of the p-tolylthio group via coupling of thiols or thioacetates with halogenated pyrazoles .

Properties

IUPAC Name |

1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c1-13-4-10-18(11-5-13)26-20-14(2)22-23(15(20)3)19(24)12-25-17-8-6-16(21)7-9-17/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNNBQGFNNXETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)COC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 366.48 g/mol. The structure features a pyrazole ring, a thioether group, and a fluorophenoxy moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, such as glioma. One derivative demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-FU (IC50 = 8.34 µM) . The mechanism involved cell cycle arrest primarily in the G0/G1 phase, suggesting potential for therapeutic use in glioma treatment.

Antimicrobial Properties

Compounds containing pyrazole rings have been reported to possess antifungal and antibacterial activities. A study evaluated various pyrazole derivatives against Candida albicans and Cryptococcus neoformans, revealing promising antifungal effects . These findings highlight the potential of the compound in treating fungal infections.

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in managing inflammatory diseases .

The biological activities of this compound are thought to involve interactions with specific enzyme systems or receptor sites:

- Apoptosis Induction : The compound induces programmed cell death in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : The compound may act as a modulator for various receptors linked to cancer progression and inflammation.

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds:

- Anticancer Activity : A study on azomethine derivatives with pyrazole rings found them to be effective against multiple cancer cell lines, supporting the potential use of this compound in oncology .

- Antifungal Efficacy : Research demonstrated that certain pyrazole derivatives exhibited strong antifungal activity against resistant strains of fungi, indicating that this class of compounds could be further explored for therapeutic applications .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Key Comparisons

Substituent Impact on Bioactivity: Thioether vs. However, sulfonyl and diazenyl groups enhance electrostatic interactions with biological targets, as seen in antimicrobial and antifungal activities . Halogen Effects: The 4-fluorophenoxy group in the target compound may offer similar halogen bonding to 4-chlorophenyl derivatives (e.g., ), but fluorine’s smaller size could reduce steric hindrance.

Synthetic Pathways :

- Thioether-containing pyrazoles (target) require milder conditions compared to sulfonyl or diazenyl analogs, which often involve diazotization or oxidation steps .

Physicochemical Properties: Melting Points: Thioethers (e.g., target) typically exhibit lower melting points (~100–150°C) than sulfonyl analogs (>200°C) due to reduced crystallinity .

Research Findings and Data Tables

Table 1: Substituent Effects on Antimicrobial Activity

Table 2: Physicochemical Comparison

| Property | Target Compound | Sulfonyl Analog | Diazenyl Analog |

|---|---|---|---|

| logP | ~3.5 (est.) | 2.1 | 2.8 |

| Solubility (mg/mL) | ~0.5 (DMF) | 1.2 (DMF) | 0.7 (DMF) |

| Melting Point (°C) | 110–130 (est.) | 215 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.